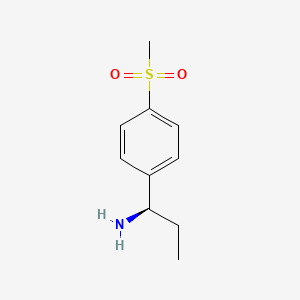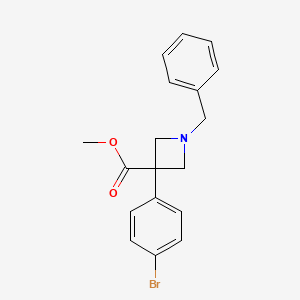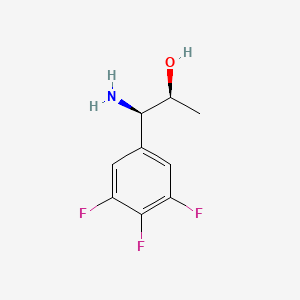
3-(4-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid: is a chemical compound with the following structural formula:
BrC6H4CH2CH2CO2H
It belongs to the class of pyrazoline derivatives, which are heterocyclic compounds containing a nitrogen-based hetero-aromatic ring structure. Pyrazolines and their derivatives have gained attention due to their diverse biological and pharmacological activities. These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor properties .
Preparation Methods
Industrial Production:: As of now, there are no established industrial-scale production methods for this compound. Research and development efforts may explore scalable synthesis routes.
Chemical Reactions Analysis
Reactions:: The compound may undergo various chemical reactions, including oxidation, reduction, and substitution. Specific reagents and conditions depend on the desired transformation.
Major Products:: The major products resulting from these reactions would vary based on the specific reaction type. Further experimental studies are needed to elucidate the exact outcomes.
Scientific Research Applications
Chemistry::
Biology and Medicine:: Given its diverse biological activities, 3-(4-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid could be explored for its effects on cellular processes, oxidative stress, and potential therapeutic applications.
Industry::
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of study. Researchers would need to investigate its interactions with molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness:: 3-(4-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid’s uniqueness lies in its specific structure and functional groups. Further comparative studies can highlight its distinct features.
Similar Compounds:: Other related compounds may include various pyrazolines, carboxylic acids, and derivatives. Exploring the literature can reveal additional analogs.
Properties
Molecular Formula |
C11H11BrO3 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H11BrO3/c12-9-3-1-8(2-4-9)11(15)5-7(6-11)10(13)14/h1-4,7,15H,5-6H2,(H,13,14) |
InChI Key |
SKPMNKVNEFUJIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC=C(C=C2)Br)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B13048880.png)

![4-Bromo-2-ethoxy-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide](/img/structure/B13048891.png)

![Methyl 1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13048903.png)

![(5-Azaspiro[2.4]heptan-4-YL)methanol](/img/structure/B13048908.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid](/img/structure/B13048916.png)



